(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride
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Overview
Description
(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride is an organic compound with the molecular formula C13H8ClF3O2S and a molecular weight of 320.72 g/mol . This compound is known for its unique chemical properties due to the presence of both trifluoromethyl and sulfonyl chloride groups, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride typically involves the reaction of this compound with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction mixture is heated to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)Phenyl)Sulfonylchloride: Similar in structure but lacks the additional phenyl group, making it less bulky and potentially less reactive.
(4-(Trifluoromethyl)Phenyl)Phenylsulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, resulting in different reactivity and applications.
(4-(Trifluoromethyl)Phenyl)Phenylsulfonate: Contains a sulfonate group, which is more stable and less reactive compared to the sulfonyl chloride group.
Uniqueness
(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride is unique due to the presence of both trifluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTGKXKNKRJOHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395491 |
Source
|
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524046-23-9 |
Source
|
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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